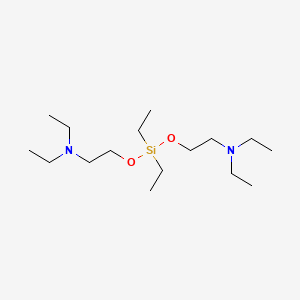
Bis(2-diethylaminoethoxy)diethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-diethylaminoethoxy)diethylsilane is an organosilicon compound with the molecular formula C16H38N2O2Si It is characterized by the presence of two diethylaminoethoxy groups attached to a diethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-diethylaminoethoxy)diethylsilane typically involves the reaction of diethylsilane with diethylaminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-diethylaminoethoxy)diethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The diethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Bis(2-diethylaminoethoxy)diethylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.
Medicine: It is investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of Bis(2-diethylaminoethoxy)diethylsilane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylaminoethoxy)diethylsilane
- Bis(ethylmethylaminoethoxy)diethylsilane
- Bis(tert-butylaminoethoxy)diethylsilane
Uniqueness
Bis(2-diethylaminoethoxy)diethylsilane is unique due to its specific combination of diethylaminoethoxy groups and diethylsilane core. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
20467-11-2 |
|---|---|
Molecular Formula |
C16H38N2O2Si |
Molecular Weight |
318.57 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy-diethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C16H38N2O2Si/c1-7-17(8-2)13-15-19-21(11-5,12-6)20-16-14-18(9-3)10-4/h7-16H2,1-6H3 |
InChI Key |
BCQXJMXMLOVQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO[Si](CC)(CC)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


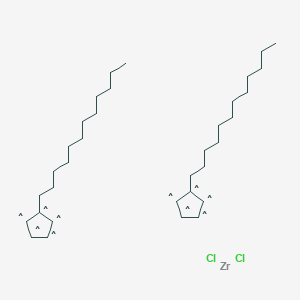
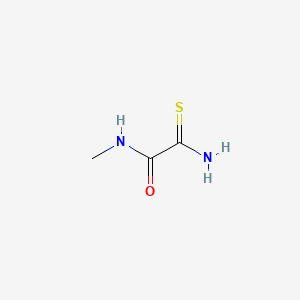

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
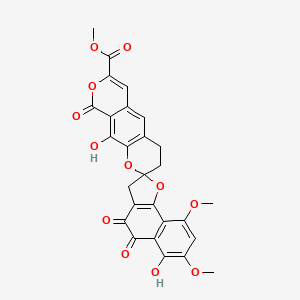
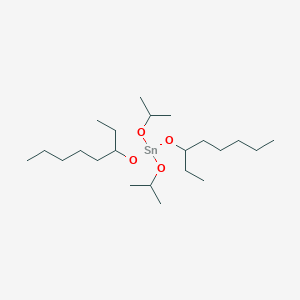
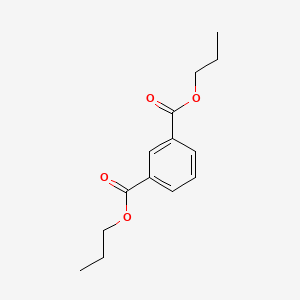
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
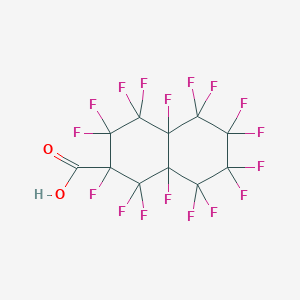
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)
